molecular formula C11H10N2O2 B3045468 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1080-83-7

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3045468
CAS No.: 1080-83-7
M. Wt: 202.21 g/mol
InChI Key: ANMUZPMNBWVZJL-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural products, including alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials include 2-methylindole and oxalyl chloride, which react to form the desired compound under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yields of the desired products. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its role in cellular processes and its potential as a bioactive molecule.

    Medicine: Research focuses on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMUZPMNBWVZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298623
Record name 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-83-7
Record name NSC124710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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